Cas no 415946-43-9 (N-[(2-fluorophenyl)methyl]-1-methylpiperidin-4-amine)

N-[(2-fluorophenyl)methyl]-1-methylpiperidin-4-amine structure
415946-43-9 structure
Product Name:N-[(2-fluorophenyl)methyl]-1-methylpiperidin-4-amine
CAS No:415946-43-9
MF:C13H19FN2
MW:222.301766633987
CID:3095577
PubChem ID:781972
Update Time:2025-04-21

N-[(2-fluorophenyl)methyl]-1-methylpiperidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • N-[(2-fluorophenyl)methyl]-1-methylpiperidin-4-amine
    • CHTDSLNEXIGYDX-UHFFFAOYSA-N
    • N-((2-fluorophenyl)methyl)-1-methylpiperidin-4-amine
    • CS-0258275
    • 899-874-1
    • 1-Methyl-4-(N-(2-fluorophenyl)methylamino)piperidine
    • Oprea1_221743
    • EN300-69646
    • SR-01000208172
    • Cambridge id 5410708
    • SCHEMBL1197934
    • N-(2-FLUOROBENZYL)-1-METHYL-4-PIPERIDINAMINE
    • 1-methyl-4-(N-(2-fluorophenyl)methylamino) piperidine
    • Z90540359
    • AB00084322-01
    • 415946-43-9
    • G34918
    • AKOS000240258
    • SR-01000208172-1
    • F1967-9721
    • QRA94643
    • Inchi: 1S/C13H19FN2/c1-16-8-6-12(7-9-16)15-10-11-4-2-3-5-13(11)14/h2-5,12,15H,6-10H2,1H3
    • InChI Key: CHTDSLNEXIGYDX-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1CNC1CCN(C)CC1

Computed Properties

  • Exact Mass: 222.15322678Da
  • Monoisotopic Mass: 222.15322678Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 15.3Ų

N-[(2-fluorophenyl)methyl]-1-methylpiperidin-4-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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$ 50.00 2022-06-04
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